molecular formula C14H15NO2 B14324246 2-Amino-4-naphthalen-1-YL-butyric acid

2-Amino-4-naphthalen-1-YL-butyric acid

Cat. No.: B14324246
M. Wt: 229.27 g/mol
InChI Key: OESPMGURVQOYRN-UHFFFAOYSA-N
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Description

2-Amino-4-(naphthalen-1-yl)butanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group attached to the second carbon atom and a naphthalene ring attached to the fourth carbon atom of the butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-(naphthalen-1-yl)butanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as naphthalene and butanoic acid derivatives.

    Formation of Intermediate: The naphthalene ring is functionalized to introduce a suitable leaving group, followed by a nucleophilic substitution reaction with an appropriate butanoic acid derivative to form the intermediate compound.

    Amination: The intermediate compound undergoes amination to introduce the amino group at the second carbon position.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure 2-amino-4-(naphthalen-1-yl)butanoic acid.

Industrial Production Methods: Industrial production methods for 2-amino-4-(naphthalen-1-yl)butanoic acid may involve large-scale synthesis using optimized reaction conditions and catalysts to enhance yield and purity. The process may include continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: 2-Amino-4-(naphthalen-1-yl)butanoic acid can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene ring or the butanoic acid chain are replaced with other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed:

    Oxidation Products: Oxo derivatives of 2-amino-4-(naphthalen-1-yl)butanoic acid.

    Reduction Products: Reduced forms such as amines or alcohols.

    Substitution Products: Compounds with substituted functional groups on the naphthalene ring or butanoic acid chain.

Scientific Research Applications

2-Amino-4-(naphthalen-1-yl)butanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential role in biological systems and as a probe for investigating biochemical pathways.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-amino-4-(naphthalen-1-yl)butanoic acid involves its interaction with molecular targets and pathways in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    2-Amino-4-(naphthalen-2-yl)butanoic acid: Similar structure with the naphthalene ring attached at the second position.

    2-Amino-4-(naphthalen-1-yl)carbamoyl]butanoic acid: Contains a carbamoyl group instead of a simple amino group.

Uniqueness: 2-Amino-4-(naphthalen-1-yl)butanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

2-amino-4-naphthalen-1-ylbutanoic acid

InChI

InChI=1S/C14H15NO2/c15-13(14(16)17)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,13H,8-9,15H2,(H,16,17)

InChI Key

OESPMGURVQOYRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CCC(C(=O)O)N

Origin of Product

United States

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